3-Bromo-6-methoxy-2-methyl-5-nitropyridine

Vue d'ensemble

Description

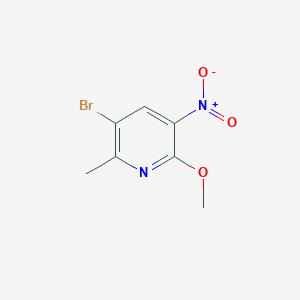

3-Bromo-6-methoxy-2-methyl-5-nitropyridine is an organic compound with the molecular formula C7H7BrN2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, methoxy, methyl, and nitro functional groups attached to the pyridine ring, making it a versatile intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-methoxy-2-methyl-5-nitropyridine typically involves the nitration of 2-methyl-5-nitropyridine followed by bromination and methoxylation. The reaction conditions for these steps are as follows:

Nitration: The nitration of 2-methylpyridine is carried out using a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group at the 5-position.

Bromination: The bromination of the nitro compound is achieved using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromo-6-methoxy-2-methyl-5-nitropyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium, copper).

Reduction: Hydrogen gas, palladium catalyst, iron powder, hydrochloric acid.

Oxidation: Potassium permanganate, sulfuric acid.

Major Products

Substitution: Various substituted pyridines depending on the nucleophile used.

Reduction: 3-Bromo-6-methoxy-2-methyl-5-aminopyridine.

Oxidation: 3-Bromo-6-methoxy-2-carboxy-5-nitropyridine.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Research indicates that nitropyridines, including 3-bromo-6-methoxy-2-methyl-5-nitropyridine, exhibit notable antimicrobial and anticancer activities. These compounds can serve as precursors for developing pharmaceutical agents targeting various diseases. For instance, similar nitropyridine derivatives have been studied for their potential in treating infections and tumors due to their ability to inhibit specific enzymes or cellular pathways involved in disease progression .

Cholinergic Drugs

The compound has been identified as an important intermediate in the synthesis of cholinergic drugs, which are crucial for treating gastrointestinal diseases. It contributes to the development of therapeutic agents that modulate neurotransmitter activity, thereby influencing gastrointestinal motility and secretion .

Organic Synthesis

Synthesis of Complex Molecules

this compound is utilized in organic synthesis as a building block for creating more complex structures. Its bromine and methoxy groups allow for various functionalization reactions, making it a versatile intermediate in the synthesis of other heterocyclic compounds. This includes the formation of oxazolidinone derivatives, which are important for developing modulators of mGluR5 receptors, known to play a role in neurological disorders .

Electroluminescent Devices

The compound also finds applications in the field of organic electronics, particularly in the development of organic electroluminescent devices (OLEDs). Its unique electronic properties make it suitable for use in light-emitting diodes, contributing to advancements in display technologies and lighting solutions .

Case Study 1: Synthesis and Characterization

A study published by De Gruyter detailed the synthesis of this compound via bromination and subsequent reactions with various reagents. The characterization techniques employed included NMR and X-ray crystallography, confirming the compound's structure and purity. This research highlighted its potential as a precursor for further chemical modifications aimed at enhancing biological activity .

Case Study 2: Anticancer Activity

In another investigation, derivatives of this compound were tested for their anticancer properties against several cancer cell lines. The results demonstrated significant cytotoxic effects, suggesting that modifications to this scaffold could lead to the development of new anticancer agents with improved efficacy .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Antimicrobial agents; cholinergic drug intermediates; potential anticancer properties |

| Organic Synthesis | Building block for complex heterocycles; synthesis of oxazolidinones |

| Electronics | Used in organic electroluminescent devices (OLEDs) |

Mécanisme D'action

The mechanism of action of 3-Bromo-6-methoxy-2-methyl-5-nitropyridine depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The presence of functional groups such as bromine and nitro allows it to form strong interactions with proteins and other biomolecules, influencing their activity and function.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Bromo-3-methoxy-6-nitropyridine

- 5-Bromo-2-methoxy-3-nitropyridine

- 3-Bromo-2-chloro-6-methyl-5-nitropyridine

Uniqueness

3-Bromo-6-methoxy-2-methyl-5-nitropyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable intermediate in the synthesis of specialized compounds and potential therapeutic agents.

Activité Biologique

3-Bromo-6-methoxy-2-methyl-5-nitropyridine is a pyridine derivative characterized by a unique substitution pattern that imparts distinct biological activities. This compound has garnered attention in medicinal chemistry due to its potential as an enzyme inhibitor and its applications in various therapeutic contexts.

This compound has the chemical formula C₇H₇BrN₂O₃ and a molecular weight of approximately 232.05 g/mol. Its structure features a bromine atom, a methoxy group, and a nitro group, which are critical for its biological interactions.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The presence of the nitro group allows for strong interactions with proteins, potentially inhibiting enzyme activity or modulating receptor functions. This compound may act as an enzyme inhibitor or receptor ligand, influencing various molecular pathways in biological systems.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : This compound has shown potential as an inhibitor for various enzymes, particularly in cancer research where it targets specific kinases involved in cell cycle regulation .

- Antimicrobial Properties : Preliminary studies suggest that similar compounds exhibit antimicrobial effects, which may extend to this compound due to structural similarities.

Case Study 1: PKMYT1 Inhibition

A study focused on the inhibition of PKMYT1, a kinase implicated in DNA damage response pathways, highlighted the effectiveness of related compounds. The study demonstrated that modifications on the pyridine ring could enhance selectivity and potency against PKMYT1, suggesting that similar modifications might be applicable to this compound .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of nitropyridine derivatives indicated that specific substitutions on the pyridine ring significantly affect biological activity. The introduction of bromine and methoxy groups was found to enhance binding affinity towards target enzymes, which is crucial for developing more potent derivatives.

Comparative Analysis Table

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Bromine, methoxy, nitro groups | Enzyme inhibitor, potential antimicrobial |

| 2-Methoxy-3-methyl-5-nitropyridine | Methoxy and nitro groups on pyridine | Antimicrobial activity |

| 3-Bromo-2-methoxy-5-nitropyridine | Bromine substitution on pyridine | Moderate enzyme inhibition |

Propriétés

IUPAC Name |

5-bromo-2-methoxy-6-methyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O3/c1-4-5(8)3-6(10(11)12)7(9-4)13-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQVXYSCNTSWXJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)OC)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444440 | |

| Record name | 3-BROMO-6-METHOXY-2-METHYL-5-NITROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186413-76-3 | |

| Record name | 3-Bromo-6-methoxy-2-methyl-5-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186413-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-BROMO-6-METHOXY-2-METHYL-5-NITROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.